molecular formula C15H28N2O4 B8557668 tert-butyl 4-[3-[methoxy(methyl)amino]-3-oxopropyl]piperidine-1-carboxylate

tert-butyl 4-[3-[methoxy(methyl)amino]-3-oxopropyl]piperidine-1-carboxylate

Cat. No. B8557668
M. Wt: 300.39 g/mol
InChI Key: PQKZZNITSSKBPV-UHFFFAOYSA-N
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Patent
US08703758B2

Procedure details

A solution of (2E)-N-methoxy-N-methyl-3-(pyridin-4-yl)prop-2-enamide (2.00 g), 5% rhodium/carbon (containing water (50%), 0.4 g) and acetic acid (1.25 g) in methanol (40 mL) was stirred for 4 hr under ice-cooling under a hydrogen atmosphere (5 atm). The reaction mixture was allowed to cool to room temperature and filtered, and the filtrate was concentrated under reduced pressure. The residue was dissolved in a mixed solvent of THF (25 mL) and water (10 mL), di-tert-butyl dicarbonate (4.36 g) and 2M aqueous sodium hydroxide solution (25 mL) were added, and the mixture was stirred at room temperature for 15 hr. The reaction mixture was diluted with ethyl acetate and water, and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (2.59 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]([CH3:14])[C:4](=[O:13])/[CH:5]=[CH:6]/[C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1.[C:15]([OH:18])(=[O:17])C>CO.[Rh]>[CH3:1][O:2][N:3]([CH3:14])[C:4](=[O:13])[CH2:5][CH2:6][CH:7]1[CH2:8][CH2:9][N:10]([C:15]([O:18][C:7]([CH3:12])([CH3:8])[CH3:6])=[O:17])[CH2:11][CH2:12]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CON(C(\C=C\C1=CC=NC=C1)=O)C
Name
Quantity
1.25 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Rh]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling under a hydrogen atmosphere (5 atm)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a mixed solvent of THF (25 mL) and water (10 mL), di-tert-butyl dicarbonate (4.36 g) and 2M aqueous sodium hydroxide solution (25 mL)
ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CON(C(CCC1CCN(CC1)C(=O)OC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.59 g
YIELD: CALCULATEDPERCENTYIELD 165.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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